molecular formula C6H7ClN2O2S B1407785 6-Chloro-5-methylpyridine-3-sulfonamide CAS No. 37105-11-6

6-Chloro-5-methylpyridine-3-sulfonamide

Cat. No.: B1407785
CAS No.: 37105-11-6
M. Wt: 206.65 g/mol
InChI Key: YXNUVSNPTCUVRU-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and a sulfonamide group at the 3rd position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyridine-3-sulfonamide typically involves the chlorination of 5-methylpyridine followed by sulfonation. One common method includes:

    Chlorination: 5-Methylpyridine is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6th position.

    Sulfonation: The chlorinated product is then reacted with a sulfonating agent like chlorosulfonic acid (HSO3Cl) to introduce the sulfonamide group at the 3rd position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Amino or thiol derivatives of pyridine.

    Oxidation Products: Pyridine sulfonic acids.

    Reduction Products: Pyridine amines.

Scientific Research Applications

6-Chloro-5-methylpyridine-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with other biological pathways, modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methylpyridine-2-sulfonamide
  • 5-Chloro-6-methylpyridine-3-sulfonamide
  • 6-Bromo-5-methylpyridine-3-sulfonamide

Uniqueness

6-Chloro-5-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and sulfonamide groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

6-chloro-5-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNUVSNPTCUVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281301
Record name 6-Chloro-5-methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37105-11-6
Record name 6-Chloro-5-methyl-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37105-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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